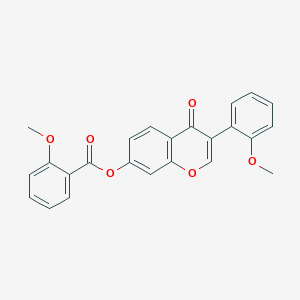

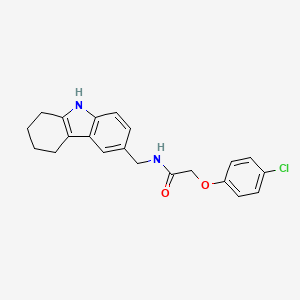

![molecular formula C20H18FN5O3S B2545563 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921514-94-5](/img/structure/B2545563.png)

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves the use of acylation reactions and cyclization steps. For example, the first paper describes the synthesis of a trifluoroacetamide derivative through an acylation reaction facilitated by trifluoroacetic anhydride and a microwave-assisted Gewald reaction using K2CO3 as a catalyst . The second paper outlines the preparation of triazole and pyrazole derivatives by reacting 4-amino-4H-1,2,4-triazole with acetyl chloride, followed by further reactions with aromatic aldehydes and hydrazine hydrate . These methods could potentially be adapted for the synthesis of the compound , considering the similarities in the heterocyclic structures.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often complex, with multiple rings and functional groups contributing to their chemical behavior. X-ray diffraction analysis, as mentioned in the first paper, can reveal the conformation of the rings and the planarity of specific parts of the molecule . Such analysis is crucial for understanding the three-dimensional arrangement of atoms within the compound, which affects its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involving heterocyclic compounds can vary widely depending on the functional groups present. The papers provided do not detail reactions specific to the compound , but they do highlight the importance of using specific reagents and conditions to achieve the desired transformations . For example, the use of hydrazine hydrate in ethanol is a key step in the synthesis of pyrazole derivatives . Understanding the reactivity of similar compounds can provide insights into the types of chemical reactions that the compound might undergo.

Physical and Chemical Properties Analysis

While the papers do not discuss the physical and chemical properties of the specific compound, they do provide information on the characterization of related compounds. Techniques such as IR spectroscopy, 1H NMR, and MS are commonly used to confirm the structure and purity of synthesized compounds . These methods can also provide information on the physical state, solubility, and stability of the compounds, which are important factors in their practical application.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research has shown that derivatives of benzothiazole, imidazole, and triazole, which share structural similarities with the given compound, have been evaluated for their antitumor activities. For instance, benzothiazole derivatives bearing different heterocyclic ring systems have been synthesized and screened for potential antitumor activity against human tumor cell lines derived from neoplastic diseases. Such compounds have shown considerable anticancer activity against some cancer cell lines, highlighting their potential in cancer research and therapy (Yurttaş, Tay, & Demirayak, 2015).

Anthelmintic Activity

Compounds incorporating 1,2,4-triazole moiety clubbed with benzimidazole ring have been synthesized and demonstrated good anthelmintic activity, suggesting potential applications in the development of new treatments for parasitic worm infections (Kumar & Sahoo, 2014).

Antifungal and Apoptotic Effects

Triazole-oxadiazole compounds have been investigated for their antifungal and apoptotic effects against Candida species. Some of these compounds were found to be potent against C. albicans and C. glabrata, with studies confirming their apoptotic effect on these fungi. This suggests potential applications in developing antifungal agents and studying fungal pathogenesis (Çavușoğlu, Yurttaş, & Cantürk, 2018).

Catalysis and Biochemical Applications

Triazolylidenes, closely related to the triazole ring in the given compound, have emerged as powerful ligands for transition metals, showing major implications in catalysis. These applications range from bond-forming and redox reactions to potential uses in photophysical and biochemical domains, highlighting the versatility of triazole-based compounds in scientific research (Donnelly, Petronilho, & Albrecht, 2013).

Propiedades

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O3S/c21-13-1-4-15(5-2-13)25-7-8-26-19(25)23-24-20(26)30-12-18(27)22-14-3-6-16-17(11-14)29-10-9-28-16/h1-6,11H,7-10,12H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZPHFSILCOATB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4)N1C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

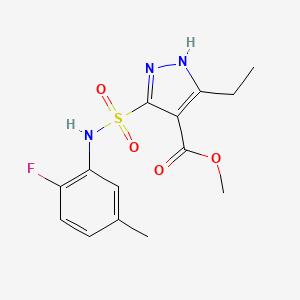

![2-((7-(3-((3,4-dimethoxyphenethyl)amino)-3-oxopropyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2545487.png)

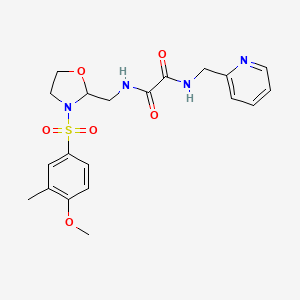

![dimethyl 2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2545488.png)

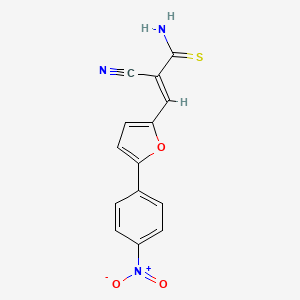

![2-[(2-chlorophenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)propanamide](/img/structure/B2545491.png)

![2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)anilino]carbonyl}amino)ethyl]benzenecarboxamide](/img/structure/B2545494.png)

![1-[4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2545495.png)

![N-(2-methoxyethyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(thiophen-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2545500.png)

![1-(4-Chloro-3-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2545501.png)